molecular formula C30H20N2O16 B12586311 Benzene-1,2,4,5-tetracarboxylic acid;4-pyridin-4-ylpyridine CAS No. 637025-02-6

Benzene-1,2,4,5-tetracarboxylic acid;4-pyridin-4-ylpyridine

Cat. No.: B12586311
CAS No.: 637025-02-6
M. Wt: 664.5 g/mol
InChI Key: VGHOPQLXUXTBIJ-UHFFFAOYSA-N
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Description

Benzene-1,2,4,5-tetracarboxylic acid (C₁₀H₆O₈, CAS 89-05-4), also known as pyromellitic acid, is a tetradentate ligand with four carboxyl groups arranged symmetrically on the benzene ring. Its high symmetry and multiple coordination sites make it a cornerstone in constructing metal-organic frameworks (MOFs) and coordination polymers . The compound "Benzene-1,2,4,5-tetracarboxylic acid;4-pyridin-4-ylpyridine" refers to a coordination polymer or supramolecular assembly where the tetracarboxylic acid coordinates with metal centers, while 4-pyridin-4-ylpyridine (4,4'-bipyridine) acts as a bridging ligand. This combination leverages the acid’s ability to form robust networks and the bipyridine’s capacity to extend dimensionality through π-π stacking and metal-ligand interactions .

Key properties of the acid include:

  • Molecular weight: 254.15 g/mol .
  • Solubility: 1.5 g/100 mL in water at 20°C, soluble in alcohols .
  • Applications: Synthesis of porous MOFs, hydrogels, and catalysts .

Properties

CAS No.

637025-02-6

Molecular Formula

C30H20N2O16

Molecular Weight

664.5 g/mol

IUPAC Name

benzene-1,2,4,5-tetracarboxylic acid;4-pyridin-4-ylpyridine

InChI

InChI=1S/C10H8N2.2C10H6O8/c1-5-11-6-2-9(1)10-3-7-12-8-4-10;2*11-7(12)3-1-4(8(13)14)6(10(17)18)2-5(3)9(15)16/h1-8H;2*1-2H,(H,11,12)(H,13,14)(H,15,16)(H,17,18)

InChI Key

VGHOPQLXUXTBIJ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C2=CC=NC=C2.C1=C(C(=CC(=C1C(=O)O)C(=O)O)C(=O)O)C(=O)O.C1=C(C(=CC(=C1C(=O)O)C(=O)O)C(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzene-1,2,4,5-tetracarboxylic acid can be synthesized by the oxidation of 1,2,4,5-tetramethylbenzene or by the chloromethylation and subsequent oxidation of xylene . The reaction typically involves the use of strong oxidizing agents such as potassium permanganate or nitric acid under controlled conditions to ensure complete oxidation to the tetracarboxylic acid.

4-pyridin-4-ylpyridine can be synthesized through a coupling reaction of pyridine derivatives. One common method involves the use of a Suzuki coupling reaction, where a boronic acid derivative of pyridine is coupled with a halogenated pyridine in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of benzene-1,2,4,5-tetracarboxylic acid often involves the oxidation of 1,2,4,5-tetramethylbenzene using air or oxygen in the presence of a catalyst, such as cobalt or manganese salts. This method is preferred due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Benzene-1,2,4,5-tetracarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Anhydrides.

    Reduction: Alcohols.

    Substitution: Esters, amides.

Scientific Research Applications

Coordination Chemistry

Benzene-1,2,4,5-tetracarboxylic acid acts as a versatile ligand in coordination chemistry. It forms stable complexes with various metal ions, particularly lanthanides and transition metals.

Case Study: Lanthanide Coordination Polymers

Research has demonstrated that reactions between benzene-1,2,4,5-tetracarboxylic acid and lanthanide ions yield a series of coordination polymers. For example:

Polymer Family Metal Ion Structure References
Family 1Ho[Ln₄(btec)₃(H₂O)₁₀]·7H₂O
Family 2Tm[Ln₄(btec)₃(H₂O)₁₂]·12H₂O
Family 3Er[Gd₄(btec)₃(H₂O)₁₄]·14H₂O

These polymers exhibit unique structural properties and potential applications in catalysis and material science.

Materials Science

The compound is also utilized in the synthesis of metal-organic frameworks (MOFs). These frameworks are known for their high surface area and porosity, making them suitable for gas storage and separation applications.

Case Study: Zinc-Based MOFs

A study on zinc-based metal-organic frameworks using benzene-1,2,4,5-tetracarboxylic acid revealed their dual functionality for detecting iron(III) ions:

MOF Structure Functional Group Application
{[Zn(L)(BTEC)]·H₂O}PyridylbenzimidazoleIron(III) ion detection
{[Zn₂(L)(BTEC)(H₂O)]·H₂O}PyridylbenzimidazoleSensor applications

These structures highlight the compound's role in developing advanced materials with specific functionalities.

Luminescent Materials

Benzene-1,2,4,5-tetracarboxylic acid; 4-pyridin-4-ylpyridine has been incorporated into luminescent materials. Its ability to form complexes with metal ions enhances the luminescent properties of the resulting compounds.

Case Study: Dual-functional Luminescent Materials

Research has shown that the incorporation of this compound into luminescent materials can lead to enhanced detection capabilities:

Material Type Luminescent Property Application
Zn(II)-MOFsDual-functionalityDetection of metal ions
Coordination polymersEnhanced luminescenceSensing applications

These findings suggest promising avenues for utilizing this compound in sensor technology.

Mechanism of Action

The mechanism of action of benzene-1,2,4,5-tetracarboxylic acid;4-pyridin-4-ylpyridine in MOFs involves coordination with metal ions to form stable frameworks. The carboxylic acid groups and pyridine rings act as binding sites for metal ions, facilitating the formation of three-dimensional structures. These frameworks can encapsulate guest molecules, allowing for applications in catalysis and gas storage .

Comparison with Similar Compounds

Table 1: Structural and Functional Differences Among Benzene Polycarboxylic Acids

Compound Name Carboxylic Groups Symmetry Coordination Sites Key Applications Reference
Benzene-1,2,4,5-tetracarboxylic acid 4 (1,2,4,5-positions) High Tetradentate MOFs, hydrogels, catalysis
Benzene-1,3,5-tricarboxylic acid (Trimesic acid) 3 (1,3,5-positions) Moderate Tridentate 2D networks, gas storage
Benzene-1,2-dicarboxylic acid (Phthalic acid) 2 (1,2-positions) Low Bidentate Polyesters, plasticizers

Key Observations :

  • The tetracarboxylic acid’s four coordination sites enable 3D frameworks, whereas trimesic acid (three sites) often forms 2D layers .

Comparison Based on Ligand Components

Table 2: Impact of Ligand Choice on Framework Properties

Ligand Functionality Coordination Behavior Example Framework Property Reference
4-pyridin-4-ylpyridine Rigid, π-conjugated Bridging ligand High porosity, thermal stability
4-Hydroxypyridine Hydrogen-bond donor Terminal ligand Hydrogel formation, flexibility
1,2-Bis(4-pyridyl)ethane Flexible linker Variable geometry Adaptable pore size

Key Observations :

  • 4-pyridin-4-ylpyridine enhances framework rigidity and porosity due to its linear structure and π-π interactions .
  • 4-Hydroxypyridine introduces hydrogen bonding, favoring soft materials like hydrogels over crystalline MOFs .

Structural and Thermodynamic Comparisons

Table 3: Thermal and Crystallographic Data

Compound Thermal Stability (°C) Porosity (Surface Area, m²/g) Dimensionality Reference
[Zn₂(BTEC)(4,4'-bipy)]ₙ (BTEC = benzene-1,2,4,5-tetracarboxylate) >300 800–1200 3D
[Cu₂(Trimesate)(H₂O)₂]ₙ ~250 500–700 2D
[Cd(BTEC)(4-Hpy)]ₙ (4-Hpy = 4-hydroxypyridine) 200–250 Non-porous 1D

Key Observations :

  • BTEC-based frameworks exhibit superior thermal stability and porosity compared to trimesate or hydroxypyridine systems .
  • The dimensionality (1D vs. 3D) directly correlates with ligand rigidity and coordination site availability.

Biological Activity

Benzene-1,2,4,5-tetracarboxylic acid (also known as pyromellitic acid) and its derivatives, including 4-pyridin-4-ylpyridine, have garnered significant attention in the field of medicinal chemistry and materials science due to their diverse biological activities and potential applications. This article explores the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

Chemical Composition:

  • IUPAC Name: 1,2,4,5-benzenetetracarboxylic acid; 4-pyridin-4-ylpyridine
  • Molecular Formula: C₁₀H₆N₄O₈
  • CAS Number: 89-05-4 (for benzene-1,2,4,5-tetracarboxylic acid) and 170165-81-8 (for 4-pyridin-4-ylpyridine)

Physical Properties:

PropertyValue
Molecular Weight254.15 g/mol
Melting Point281 - 284.5 °C
Solubility15 g/L in water
Density1.79 g/cm³

Antimicrobial Properties

Research has indicated that benzene-1,2,4,5-tetracarboxylic acid exhibits antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound showed a minimum inhibitory concentration (MIC) of 100 µg/mL against these pathogens .

Anticancer Activity

The compound's derivatives have been investigated for their potential anticancer properties. A notable study explored the effects of pyridine-based ligands in cancer cell lines. The results indicated that these ligands could inhibit cell proliferation and induce apoptosis in human cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction .

Coordination Chemistry

Benzene-1,2,4,5-tetracarboxylic acid serves as a versatile ligand in coordination chemistry. It forms stable complexes with lanthanide ions that exhibit luminescent properties. Such complexes have potential applications in bio-imaging and drug delivery systems .

Case Studies

Case Study 1: Antibacterial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antibacterial efficacy of benzene-1,2,4,5-tetracarboxylic acid derivatives against multidrug-resistant bacterial strains. The results showed that specific modifications to the carboxylic groups enhanced antibacterial activity significantly compared to the parent compound .

Case Study 2: Cancer Cell Line Research

In another investigation published in Cancer Letters, researchers tested a series of pyridine derivatives on various cancer cell lines. They found that compounds containing the benzene tetracarboxylic moiety exhibited selective cytotoxicity towards breast cancer cells while sparing normal cells .

Q & A

Q. What are the recommended synthetic routes for conjugating Benzene-1,2,4,5-tetracarboxylic acid with peptides or polymers?

  • Methodological Answer : Activation of carboxyl groups is critical. Use a 5:1 molar ratio of Benzene-1,2,4,5-tetracarboxylic acid to coupling reagents (e.g., HBTU/HOBT) with 9 equivalents of DIEA to ensure selective mono-activation and minimize cross-linking. This approach is effective for amide bond formation with resin-bound amines, as demonstrated in peptide conjugation studies .

Q. How should researchers handle safety risks associated with Benzene-1,2,4,5-tetracarboxylic acid?

  • Methodological Answer :
  • PPE : Wear gloves, goggles, and lab coats to avoid skin/eye contact.
  • Ventilation : Use fume hoods due to potential dust inhalation risks.
  • pH Monitoring : Adjust culture media pH to avoid artifacts in mutagenicity assays (e.g., chromosomal aberrations linked to acidic conditions) .
  • Storage : Keep in airtight containers away from moisture to prevent hydrolysis .

Q. What spectroscopic techniques are used to confirm the coordination of Benzene-1,2,4,5-tetracarboxylic acid in metal-organic frameworks (MOFs)?

  • Methodological Answer :
  • IR Spectroscopy : Key peaks include:
Peak (cm⁻¹)Assignment
~3600O-H stretch (carboxylic acid)
~1700C=O stretch (free COOH)
~1600–1400COO⁻ symmetric/asymmetric stretches (coordinated carboxylate) .
  • PXRD : Compare experimental patterns with simulated structures from crystallographic data (e.g., SHELX-refined models) .

Advanced Research Questions

Q. How can conflicting mutagenicity data (e.g., chromosomal aberrations vs. non-dose-dependent effects) be resolved?

  • Methodological Answer :
  • Control for pH : Acidic conditions from the compound can lower media pH, inducing non-specific aberrations. Use buffered systems to isolate chemical effects .
  • Dose-Response Validation : Repeat assays with neutralized solutions and include metabolic activation (e.g., S9 mix) to assess genotoxicity mechanisms .

Q. What strategies optimize Benzene-1,2,4,5-tetracarboxylic acid-based MOFs for sensing applications (e.g., Fe³⁺ or Cr₂O₇²⁻ detection)?

  • Methodological Answer :
  • Ligand Design : Incorporate pyridine derivatives (e.g., 4-pyridin-4-ylpyridine) to enhance metal-binding selectivity.
  • Doping : Create mixed-lanthanide MOFs (e.g., Eu/Tb ratios) to tune fluorescence quenching responses.
  • Table: Fluorescent Probe Performance
AnalyteLimit of Detection (µM)Quenching Efficiency (%)Reference
Fe³⁺0.1298.5
Cr₂O₇²⁻0.0899.2

Q. How do crystallographic refinement protocols (e.g., SHELX) improve structural accuracy for Benzene-1,2,4,5-tetracarboxylic acid derivatives?

  • Methodological Answer :
  • Twinned Data : Use SHELXL’s TWIN/BASF commands for high-resolution refinement of twinned crystals.
  • Hydrogen Bonding : Apply restraints for carboxylic acid protons to resolve disorder in hydrogen-bonded networks .
  • Validation Tools : Cross-check with PLATON or CCDC Mercury to ensure geometric plausibility .

Data Contradictions and Resolutions

  • Molecular Weight Discrepancy :
    • erroneously reports a molecular weight of 100.18 g/mol. Correct value: 254.15 g/mol (C₁₀H₆O₈, confirmed by CAS 89-05-4 ).
  • Mutagenicity vs. pH Artifacts :
    • Structural aberrations in bacterial assays were attributed to pH shifts, not direct genotoxicity. Neutralize test solutions for accurate risk assessment .

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